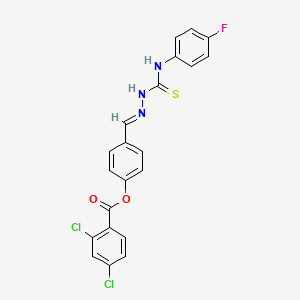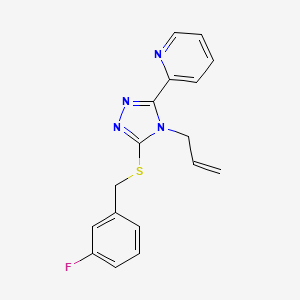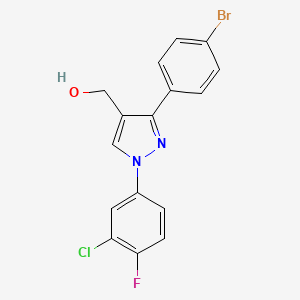
(3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method is the condensation of 4-bromobenzaldehyde with 3-chloro-4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring. The final step involves the reduction of the pyrazole derivative to obtain the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen substituents or to modify the pyrazole ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield (3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)carboxylic acid.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, (3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)methanol and its derivatives may be investigated as potential drug candidates due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance its binding affinity to certain molecular targets, influencing its overall efficacy.
類似化合物との比較
Similar Compounds
- (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol
- (3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
- (3-(4-Chlorophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
The uniqueness of (3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)methanol lies in its specific combination of bromine, chlorine, and fluorine substituents
特性
CAS番号 |
618383-29-2 |
|---|---|
分子式 |
C16H11BrClFN2O |
分子量 |
381.62 g/mol |
IUPAC名 |
[3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H11BrClFN2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)13-5-6-15(19)14(18)7-13/h1-8,22H,9H2 |
InChIキー |
UTGMLEKEQPXUSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



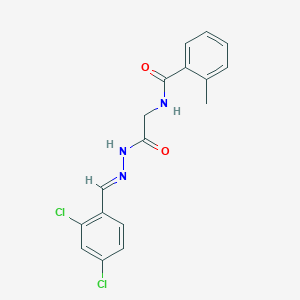


![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025245.png)
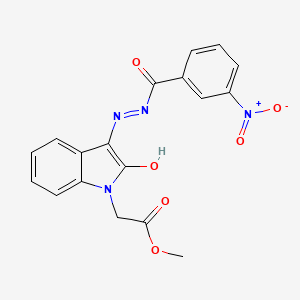
![Allyl 2-[2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025248.png)
![4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12025252.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12025255.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025256.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025259.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025260.png)
